(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol
Overview
Description
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol is a versatile small molecule with the chemical formula C(8)H({15})NO(_2) and a molecular weight of 157.21 g/mol . This compound features a tert-butyl group attached to a dihydro-1,2-oxazole ring, which is further connected to a methanol group. It is primarily used in research and development as a building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of a base to form the oxazoline ring, followed by reduction to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline compounds with different functional groups.
Scientific Research Applications
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol depends on its specific application. In general, it can interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazoline ring and tert-butyl group contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)amine: Contains an amine group instead of methanol.
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)acetic acid: Features an acetic acid group.
Uniqueness
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-YL)methanol is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and potential biological activity. Its methanol group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h6,10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZPPUZEXMEYMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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